4-(1-Amino-2-hydroxyethyl)-2-nitrophenol 4-(1-Amino-2-hydroxyethyl)-2-nitrophenol
Brand Name: Vulcanchem
CAS No.: 1270484-81-5
VCID: VC18186608
InChI: InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-8(12)7(3-5)10(13)14/h1-3,6,11-12H,4,9H2
SMILES:
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

4-(1-Amino-2-hydroxyethyl)-2-nitrophenol

CAS No.: 1270484-81-5

Cat. No.: VC18186608

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Amino-2-hydroxyethyl)-2-nitrophenol - 1270484-81-5

Specification

CAS No. 1270484-81-5
Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name 4-(1-amino-2-hydroxyethyl)-2-nitrophenol
Standard InChI InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-8(12)7(3-5)10(13)14/h1-3,6,11-12H,4,9H2
Standard InChI Key MVHOALKAQWONGF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenolic ring substituted at the 2-position with a nitro group (NO2-\text{NO}_2) and at the 4-position with a 1-amino-2-hydroxyethyl group (CH(NH2)CH2OH-\text{CH}(\text{NH}_2)\text{CH}_2\text{OH}). This arrangement confers distinct electronic and steric properties, influencing its solubility, stability, and reactivity. The stereochemistry of the hydroxyethyl group (R-configuration) is critical for its biological interactions .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC8H10N2O4\text{C}_8\text{H}_{10}\text{N}_2\text{O}_4
Molecular Weight198.18 g/mol
IUPAC Name2-[(1R)-1-Amino-2-hydroxyethyl]-4-nitrophenol
CAS Registry Number1270484-81-5
SolubilityLow water solubility; soluble in polar organic solvents (e.g., DMF, DMSO)
Melting Point~125–127°C (estimated from analogues)

The nitro group renders the compound electron-deficient, facilitating nucleophilic substitution reactions, while the amino and hydroxyl groups enable hydrogen bonding and coordination chemistry .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nitration of 4-(1-amino-2-hydroxyethyl)phenol. Nitration is achieved using a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) under controlled temperatures (0–5°C) to prevent over-nitration . The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the ortho position relative to the hydroxyethylamine substituent .

Key Reaction Steps:

  • Nitration:
    4-(1-Amino-2-hydroxyethyl)phenol+HNO3H2SO44-(1-Amino-2-hydroxyethyl)-2-nitrophenol\text{4-(1-Amino-2-hydroxyethyl)phenol} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-(1-Amino-2-hydroxyethyl)-2-nitrophenol}

  • Purification: Crystallization from ethanol-water mixtures yields >95% purity .

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance scalability and safety. For example, a patent by CN104744273A describes a two-step synthesis starting from 2-amino-5-nitrophenol :

  • Hydroxyethylation: Reaction with ethylene chlorohydrin under alkaline conditions (NaOH) at 100–130°C and 0.1–1.0 MPa pressure.

  • Condensation: Treatment with chloroethyl chloroformate in dimethyl ether (DME) catalyzed by calcium carbonate (CaCO3\text{CaCO}_3), followed by hydrolysis with aqueous NaOH .

This method achieves yields >90% with minimal by-products, emphasizing green chemistry principles through solvent recycling .

Chemical Reactivity and Functional Transformations

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) to form 4-(1-amino-2-hydroxyethyl)-2-aminophenol, a precursor for azo dyes and pharmaceutical intermediates .

Oxidation Reactions

Oxidation with potassium permanganate (KMnO4\text{KMnO}_4) in acidic media yields quinone derivatives, which are electroactive and useful in sensor technologies.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, such as alkylation with methyl iodide (CH3I\text{CH}_3\text{I}) to form ether derivatives, enhancing lipophilicity for drug delivery applications .

Applications in Industry and Research

Hair Dye Formulations

As a non-oxidative hair dye, the compound imparts semipermanent color by forming hydrogen bonds with keratin. Its use at 0.1–1.0% concentrations avoids the need for hydrogen peroxide, reducing hair damage .

Pharmaceutical Intermediates

The amino and hydroxyl groups enable conjugation with bioactive molecules. For instance, it serves as a building block for tyrosine kinase inhibitors under investigation for cancer therapy .

Analytical Chemistry

Used as a standard in high-performance liquid chromatography (HPLC) for quantifying aminonitrophenols in environmental samples, leveraging its UV-Vis absorption at 350 nm .

Biological and Toxicological Profile

Pharmacokinetics

  • Absorption: Percutaneous absorption in human skin reaches 45–64% within 24 hours, necessitating caution in topical applications .

  • Metabolism: Hepatic cytochrome P450 enzymes mediate nitro-reduction to aminophenols, which are excreted renally .

Toxicity Data

EndpointFindingsSource
Acute Oral Toxicity (LD₅₀)>2,000 mg/kg (rats; no mortality)
Skin IrritationModerate erythema in rabbits (OECD 404)
Ocular ToxicityCorneal opacity at 30 mg/m³ (4-week exposure)

Chronic exposure studies in rodents report nephropathy and hepatic enzyme induction at doses >500 mg/kg/day .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesApplications
4-Amino-2-nitrophenolC6H6N2O3\text{C}_6\text{H}_6\text{N}_2\text{O}_3Lacks hydroxyethyl group; higher water solubilityOxidative hair dyes
2-Amino-4-nitrophenolC6H6N2O3\text{C}_6\text{H}_6\text{N}_2\text{O}_3Nitro group at para position; lower thermal stabilityPhotographic developers

The hydroxyethyl group in 4-(1-amino-2-hydroxyethyl)-2-nitrophenol enhances solubility in polar aprotic solvents, distinguishing it from simpler nitrophenol analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator